molecular formula C11H11NO5 B13206278 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid

2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid

Cat. No.: B13206278
M. Wt: 237.21 g/mol
InChI Key: UFJIJESVHRJYRP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid (CAS 2059987-55-0) is a nitroaromatic compound with a molecular weight of 237.21 g/mol and the formula C11H11NO5 . It features a propanoic acid backbone with two methyl groups at the α-carbon and a 3-nitrophenyl group attached to the β-carbon, which also bears a ketone group . This unique structure confers distinct chemical properties, including acidity from the carboxylic acid group, significant electron-withdrawing effects from the nitro group, and steric hindrance from the dimethyl substitution . The compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals . Its reactivity allows it to undergo key transformations such as reduction of the nitro group to an amine and various nucleophilic substitution reactions, enabling the synthesis of more complex molecules . Researchers utilize this compound as a building block, and its properties are leveraged in reaction optimization studies using techniques like continuous flow reactors . This product is strictly for non-human research applications. It is not approved for use as a medicine or drug, and any form of bodily introduction into humans or animals is prohibited .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-4-3-5-8(6-7)12(16)17/h3-6H,1-2H3,(H,14,15)

InChI Key

UFJIJESVHRJYRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Nitration of 2,2-Dimethyl-3-phenyl-3-oxopropanoic Acid

One classical approach involves starting from 2,2-dimethyl-3-phenyl-3-oxopropanoic acid, which undergoes electrophilic aromatic substitution nitration to introduce the nitro group at the meta-position of the phenyl ring. This method leverages the reactivity of the phenyl ring toward nitration reagents such as nitric acid or a nitrating mixture under controlled conditions to avoid over-nitration or degradation of the keto acid moiety.

  • Key step: Electrophilic nitration on the phenyl substituent.
  • Optimization: Use of continuous flow reactors to enhance yield and purity by improving temperature control and minimizing side reactions.

Synthesis via Malonate Derivatives and Aromatic Nucleophilic Substitution

A more modular and versatile approach uses malonate chemistry:

  • Step 1: Aromatic nucleophilic substitution of dimethyl malonate on 2-fluoro-3-nitrobenzene to yield dimethyl 3-nitrophenylmalonate derivatives.
  • Step 2: Alkylation or acylation of the malonate intermediate to introduce the 2,2-dimethyl substitution and the keto group.
  • Step 3: Hydrolysis of the ester groups to yield the corresponding β-keto acid.

This method benefits from high yields (often above 85%) and mild reaction conditions. The nucleophilic aromatic substitution exploits the electron-withdrawing nitro group to activate the aromatic ring toward substitution by the malonate nucleophile.

Detailed Synthetic Procedure Example

Based on the literature, a representative synthesis could be outlined as follows:

Step Reagents & Conditions Outcome Yield (%)
1 2-Fluoro-3-nitrobenzene + dimethyl malonate + K2CO3 in DMF, 90 °C, 2 h Dimethyl 3-nitrophenylmalonate 85-90%
2 Alkylation with tert-butyl halide or equivalent to install 2,2-dimethyl groups 2,2-Dimethyl substituted malonate derivative 75-85% (varies)
3 Controlled oxidation or acylation to introduce keto group at C-3 3-Oxo intermediate 70-80%
4 Hydrolysis under acidic or basic conditions 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid 80-90%

Reaction Optimization and Advanced Techniques

  • Continuous flow reactors: Used to improve nitration step control, increasing selectivity and yield by precise temperature and reagent flow management.
  • Use of phase-transfer catalysts: Enhances nucleophilic aromatic substitution efficiency in malonate coupling steps.
  • Purification: Column chromatography with chloroform-methanol mixtures or recrystallization to achieve high purity products.

Summary of Key Literature Sources and Their Contributions

Reference Focus Contribution
EvitaChem (2025) General synthesis and nitration method Describes nitration of phenyl precursor and optimization by continuous flow
J-Stage (2000s) Malonamide derivatives synthesis Details aromatic nucleophilic substitution and malonate chemistry for nitrophenyl derivatives
Mexican Chemical Society (2011) β-Keto acid hydrolysis Demonstrates hydrolysis of related β-keto acid precursors, informing synthetic strategy
Google Patents (2011) Related cyclopropane carboxylic acid synthesis Provides insights into reaction conditions for carboxylic acid preparation via reflux and filtration
PMC Article (2022) Nitrophenyl malonate synthesis Provides a robust protocol for nucleophilic aromatic substitution and subsequent transformations

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Hazards/Precautions References
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid C₁₁H₁₁NO₅ 3-NO₂, 2,2-dimethyl Pharmaceutical intermediates Skin/eye irritation (P305+351+338)
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid C₁₂H₁₄O₃ 4-CH₃, 2,2-dimethyl Agrochemical synthesis Irritant (P332+313)
3-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 3-NO₂, β-amino Non-proteinogenic amino acids No significant hazards reported
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate C₁₂H₁₃NO₅ 2-NO₂, ester Prodrug intermediates Flammable liquid (H225)
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 3-NO₂, chiral α-amino Peptide modification Respiratory sensitization (H334)

Key Research Findings

  • Electron-Withdrawing Effects : The 3-nitro group in the target compound enhances acidity (pKa ~2.5) compared to methyl or bromo analogs (pKa ~4.0–4.5), facilitating deprotonation in nucleophilic reactions .
  • Steric Hindrance : Dimethyl groups at C2 reduce rotational freedom, stabilizing transition states in cyclization reactions .
  • Biological Relevance: Amino derivatives (e.g., 3-Amino-3-(3-nitrophenyl)propanoic acid) show promise in targeting neurotransmitter receptors due to structural mimicry of phenylalanine .

Biological Activity

2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a propanoic acid backbone with two methyl groups and a nitrophenyl substituent, influences its biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is C₁₁H₁₃N₁O₄, with a molecular weight of approximately 237.23 g/mol. The presence of the nitrophenyl group imparts distinctive chemical properties that are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₄
Molecular Weight237.23 g/mol
CAS Number2059987-55-0

The biological activity of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is primarily attributed to its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, influencing various biochemical pathways. The nitrophenyl group is particularly important as it can participate in electron transfer reactions, which may lead to the modulation of enzyme activities or receptor interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which may be beneficial in the treatment of diseases where these enzymes play a critical role .

Case Studies

  • Anticancer Activity : A study evaluated the effects of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage, suggesting effective induction of programmed cell death at certain concentrations .
  • Antimicrobial Effects : Research demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were found to inhibit bacterial growth effectively, which was linked to their ability to disrupt cell wall synthesis and function.

Research Findings

Recent studies have focused on optimizing the synthesis of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purity of the compound. Additionally, structure-activity relationship (SAR) studies have identified key structural features that enhance its efficacy against targeted biological pathways .

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